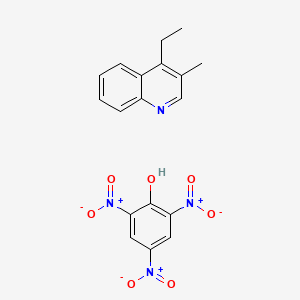
4-ethyl-3-methylquinoline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-3-methylquinoline and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 4-ethyl-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their biological activities and are widely used in pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 4-ethyl-3-methylquinoline can be synthesized from aniline and propanol using modified USY zeolite catalysts. The reaction involves the formation of N-phenylpropan-1-imine as a key intermediate, which further reacts to form 2-ethyl-3-methylquinoline . The reaction conditions typically involve high temperatures and the presence of Lewis acid sites on the catalyst.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions .
Industrial Production Methods: The industrial production of 4-ethyl-3-methylquinoline involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield . For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
化学反应分析
Types of Reactions: 4-ethyl-3-methylquinoline undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
2,4,6-trinitrophenol primarily undergoes nitration and reduction reactions. It can be reduced to picramic acid using reducing agents like sodium sulfide .
Major Products: The major products formed from the reactions of 4-ethyl-3-methylquinoline include halogenated quinolines, quinoline N-oxides, and reduced quinoline derivatives . For 2,4,6-trinitrophenol, the major products include picramic acid and various nitroaromatic compounds .
科学研究应用
4-ethyl-3-methylquinoline has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the synthesis of complex organic molecules and as a ligand in coordination chemistry . In the field of agrochemicals, it is used as an intermediate for the synthesis of pesticides and herbicides .
2,4,6-trinitrophenol is widely used in the explosives industry due to its high explosive power. It is also used as a reagent in chemical analysis and as a precursor for the synthesis of dyes and other nitroaromatic compounds .
作用机制
The mechanism of action of 4-ethyl-3-methylquinoline involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The molecular pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism .
2,4,6-trinitrophenol exerts its effects primarily through its explosive properties. Upon detonation, it undergoes rapid decomposition, releasing a large amount of energy in the form of heat and gas . The molecular targets involved in its explosive mechanism include the nitro groups, which undergo rapid oxidation and reduction reactions .
相似化合物的比较
4-ethyl-3-methylquinoline can be compared with other quinoline derivatives such as 2-methylquinoline and 3-ethylquinoline. These compounds share similar chemical structures but differ in their biological activities and applications . For example, 2-methylquinoline is known for its antimalarial properties, while 3-ethylquinoline is used in the synthesis of dyes and pigments .
2,4,6-trinitrophenol is similar to other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 3,5-dinitrobenzoic acid. These compounds share similar explosive properties but differ in their chemical structures and applications . TNT, for example, is widely used in military applications, while 3,5-dinitrobenzoic acid is used in chemical synthesis .
属性
CAS 编号 |
5659-29-0 |
|---|---|
分子式 |
C18H16N4O7 |
分子量 |
400.3 g/mol |
IUPAC 名称 |
4-ethyl-3-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H13N.C6H3N3O7/c1-3-10-9(2)8-13-12-7-5-4-6-11(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H |
InChI 键 |
AZQZXNGKZGBETE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NC2=CC=CC=C21)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



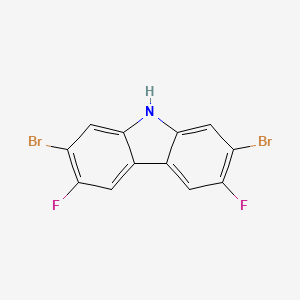
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

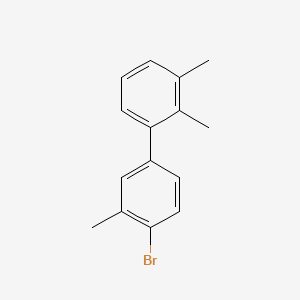
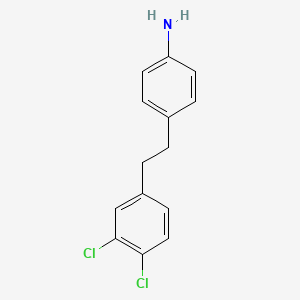
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
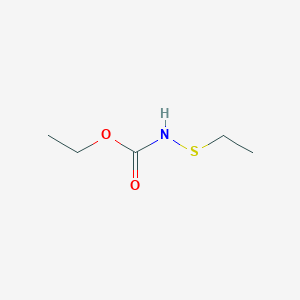
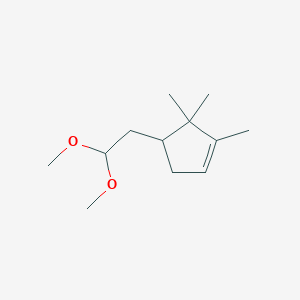
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
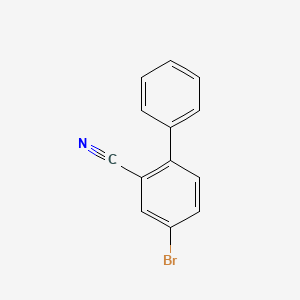
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)

![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
